molecular formula C7H11N3O B12828281 1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone

1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone

Cat. No.: B12828281
M. Wt: 153.18 g/mol
InChI Key: RJJQULFAZFYWBV-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone is a heterocyclic compound with a unique structure that includes an imidazole ring substituted with a dimethylamino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone typically involves the reaction of 2-dimethylaminoethylamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidazole ring, which is then oxidized to yield the final product. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the reaction time varying from a few hours to overnight.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the imidazole ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

    1-(2-(Dimethylamino)ethyl)-1H-imidazole: Similar structure but lacks the ethanone moiety.

    1-(2-(Dimethylamino)-1H-pyrazol-4-yl)ethanone: Contains a pyrazole ring instead of an imidazole ring.

    1-(2-(Dimethylamino)-1H-thiazol-4-yl)ethanone: Contains a thiazole ring instead of an imidazole ring.

Uniqueness: 1-(2-(Dimethylamino)-1H-imidazol-4-yl)ethanone is unique due to the presence of both the dimethylamino group and the ethanone moiety, which confer distinct chemical reactivity and biological activity. The imidazole ring provides a versatile scaffold for further functionalization, making this compound valuable in various research and industrial applications.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-[2-(dimethylamino)-1H-imidazol-5-yl]ethanone

InChI

InChI=1S/C7H11N3O/c1-5(11)6-4-8-7(9-6)10(2)3/h4H,1-3H3,(H,8,9)

InChI Key

RJJQULFAZFYWBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N1)N(C)C

Origin of Product

United States

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